molecular formula C25H28FN3O B6002198 N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide

N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide

Cat. No.: B6002198
M. Wt: 405.5 g/mol
InChI Key: BGKANVIKAJYTFQ-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide is a complex organic compound that features a fluorophenyl group, a quinoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the quinoline moiety, and the attachment of the fluorophenyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Quinoline Moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of Fluorophenyl Group: This can be done using nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorophenyl halides with nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals.

    Biology: It may serve as a tool compound for studying biological pathways involving its molecular targets.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide
  • N-[(2-bromophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide

Uniqueness

N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[1-(quinolin-6-ylmethyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O/c26-23-8-2-1-6-22(23)16-28-25(30)12-10-19-5-4-14-29(17-19)18-20-9-11-24-21(15-20)7-3-13-27-24/h1-3,6-9,11,13,15,19H,4-5,10,12,14,16-18H2,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKANVIKAJYTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)N=CC=C3)CCC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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